1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core with benzo[d]thiazol-2-yl and 6-methylpyridin-2-yl substituents
Mechanism of Action
Target of Action
Similar compounds have been found to target the cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been found to inhibit cox enzymes .
Biochemical Pathways
Similar compounds have been found to affect the pathways involving the conversion of arachidonic acid into thromboxane and prostaglandins .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and immune responses . The interaction between this compound and adenosine A2A receptor is characterized by strong binding affinity, leading to the modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alleviate oxidative stress in neuronal cells by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to adenosine A2A receptor results in the inhibition of receptor activity, which in turn modulates downstream signaling pathways involved in neurotransmitter release and immune responses . Additionally, this compound can activate antioxidant enzymes, thereby reducing oxidative stress and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation of antioxidant enzymes and prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolic flux of this compound can influence the levels of metabolites and impact cellular processes such as detoxification and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its biochemical activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques such as continuous flow chemistry. This method allows for better control over reaction conditions, improved safety, and increased efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring to produce pyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen or the benzo[d]thiazol-2-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alkyl halides are used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Substituted pyrazoles and benzo[d]thiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds share the benzo[d]thiazol-2-yl group and are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Pyrazole Derivatives: Compounds with pyrazole cores are used in various pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness: 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
This compound represents a valuable addition to the field of organic chemistry, with potential applications across multiple scientific disciplines. Its synthesis, reactivity, and applications continue to be areas of active research and development.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12(2)16-11-15(19(26)23-18-10-6-7-13(3)21-18)24-25(16)20-22-14-8-4-5-9-17(14)27-20/h4-12H,1-3H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKQFUQYKGJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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